molecular formula C13H14N2O2S B14008686 1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene CAS No. 6272-08-8

1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene

Cat. No.: B14008686
CAS No.: 6272-08-8
M. Wt: 262.33 g/mol
InChI Key: RZDPMXPCJZLFBA-UHFFFAOYSA-N
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Description

1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene is an organic compound that features a benzene ring substituted with an amino group and a sulfinylamino group linked to a 4-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where an amino group is introduced to a benzene ring followed by the attachment of the sulfinylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene can undergo various chemical reactions including:

    Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted benzene compounds depending on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-[(4-methoxyphenoxy)sulfinylamino]benzene
  • 1-Amino-3-[(4-chlorophenoxy)sulfinylamino]benzene
  • 1-Amino-3-[(4-nitrophenoxy)sulfinylamino]benzene

Uniqueness

1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene is unique due to the presence of the 4-methylphenoxy group, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

6272-08-8

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

1-amino-3-[(4-methylphenoxy)sulfinylamino]benzene

InChI

InChI=1S/C13H14N2O2S/c1-10-5-7-13(8-6-10)17-18(16)15-12-4-2-3-11(14)9-12/h2-9,15H,14H2,1H3

InChI Key

RZDPMXPCJZLFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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